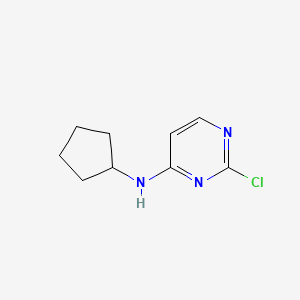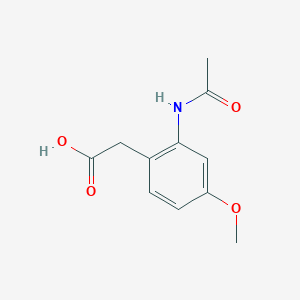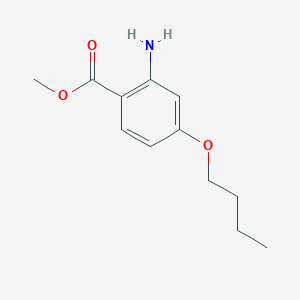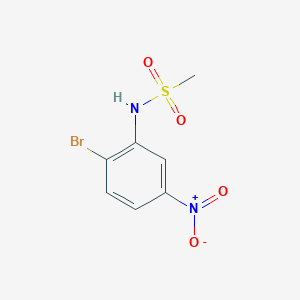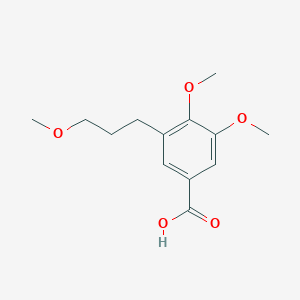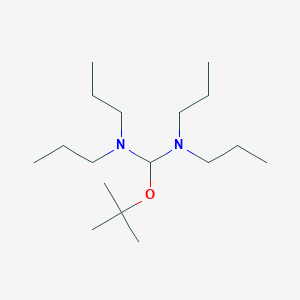![molecular formula C14H12ClN5O2 B8559468 Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester CAS No. 101134-10-5](/img/structure/B8559468.png)
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester
描述
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with an amino group and a chlorine atom, linked to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester typically involves the reaction of 2-amino-6-chloropurine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
Types of Reactions
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted purine derivatives.
科学研究应用
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of the compound.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Acyclovir: A related purine derivative with antiviral properties.
Uniqueness
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is unique due to its specific substitution pattern and the presence of both a purine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
101134-10-5 |
|---|---|
分子式 |
C14H12ClN5O2 |
分子量 |
317.73 g/mol |
IUPAC 名称 |
methyl 4-[(2-amino-6-chloropurin-9-yl)methyl]benzoate |
InChI |
InChI=1S/C14H12ClN5O2/c1-22-13(21)9-4-2-8(3-5-9)6-20-7-17-10-11(15)18-14(16)19-12(10)20/h2-5,7H,6H2,1H3,(H2,16,18,19) |
InChI 键 |
SPWAKHGMNTWMIR-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B8559386.png)
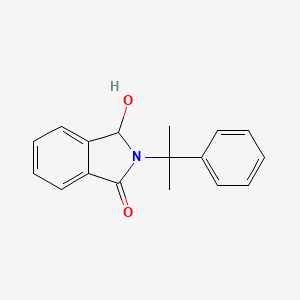
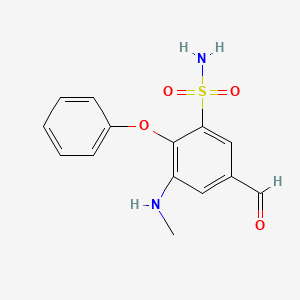
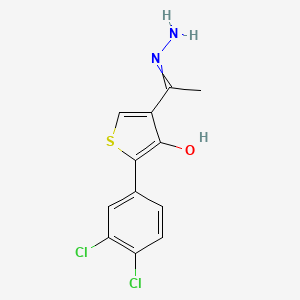
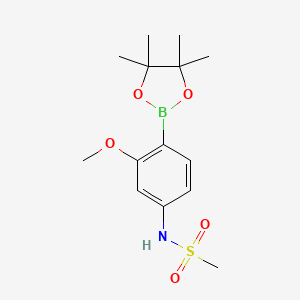
![5-amino-7-phenylthieno[2,3-d]pyridazin-4-one](/img/structure/B8559407.png)
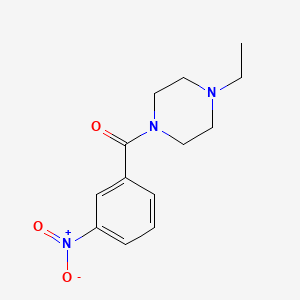
![4,7,13,16-Tetraoxa-1,10,21-triazabicyclo[8.8.5]tricosane-19,23-dione](/img/structure/B8559426.png)
